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molecular formula C14H20BrNO B8742623 N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide

N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide

Cat. No. B8742623
M. Wt: 298.22 g/mol
InChI Key: MVXYPWADQRLTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735384B2

Procedure details

To a slurry of NaH in THF at 0° C. was added a solution of N-(2-bromo-3-methylphenyl)-3,3-dimethylbutanamide (1.42 g, 5.00 mmol) in THF. After 20 min at 0° C., methyl iodide (342 μL, 5.50 mmol) was added and the reaction mixture was allowed to stir at RT for 1 h. Additional 200 mg NaH and 0.34 ml MeI were added and the reaction was allowed to stir for 5 min. Water and EtOAc were added to the mixture, and the organic phase was separated and dried over MgSO4. The solvent was removed under reduced pressure and the remaining residue was purified by flash column chromatography (0-20% EtOAc/hexanes). N-(2-bromo-3-methylphenyl)-N,3,3-trimethylbutanamide was isolated as a clear, colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
342 μL
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[NH:11][C:12](=[O:18])[CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15].[CH3:19]I.O>C1COCC1.CCOC(C)=O>[Br:3][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[N:11]([CH3:19])[C:12](=[O:18])[CH2:13][C:14]([CH3:15])([CH3:17])[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.42 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C)NC(CC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
342 μL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.34 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by flash column chromatography (0-20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)N(C(CC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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